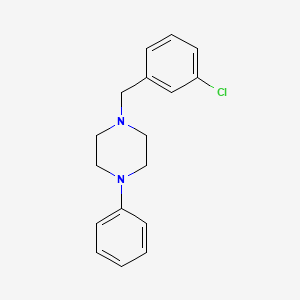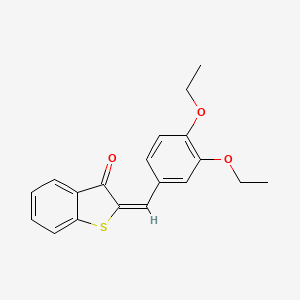
1-(3-chlorobenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-phenylpiperazine (CBPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CBPP is a piperazine derivative that has a unique chemical structure, making it an attractive target for drug discovery and development.
作用機序
The exact mechanism of action of 1-(3-chlorobenzyl)-4-phenylpiperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor and a weak antagonist at the 5-HT2A receptor. This dual activity at the serotonin receptors may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. This compound has also been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of 1-(3-chlorobenzyl)-4-phenylpiperazine is its unique chemical structure, which makes it an attractive target for drug discovery and development. This compound has also been shown to have a favorable safety profile in animal studies. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3-chlorobenzyl)-4-phenylpiperazine. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
合成法
The synthesis of 1-(3-chlorobenzyl)-4-phenylpiperazine involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods of synthesizing this compound is through the reaction of 1-(3-chlorobenzyl)piperazine with phenyl magnesium bromide in the presence of a catalyst. This reaction results in the formation of this compound as a white solid. Other methods of synthesizing this compound have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.
科学的研究の応用
1-(3-chlorobenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been reported to possess a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been shown to have potential applications in the treatment of substance abuse disorders, such as cocaine addiction.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFRTHCCFSRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5634428.png)
![2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634436.png)


![N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5634463.png)
![N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
acetic acid](/img/structure/B5634485.png)
![5-ethyl-N~4~-{2-[(2S)-pyrrolidin-2-yl]ethyl}pyrimidine-2,4-diamine](/img/structure/B5634487.png)
![N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
![2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5634497.png)
![2-methoxy-5-[5-(piperidin-1-ylcarbonyl)-2-furyl]pyridine](/img/structure/B5634500.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)
![N-[(2-methyl-3-indolizinyl)carbonothioyl]benzamide](/img/structure/B5634525.png)
![4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5634536.png)